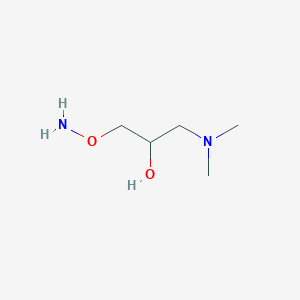

2-Propanol,1-(aminooxy)-3-(dimethylamino)-(9CI)

Description

2-Propanol,1-(aminooxy)-3-(dimethylamino)-(9CI) is a tertiary alcohol derivative featuring both an aminooxy (-ONH₂) and a dimethylamino (-N(CH₃)₂) group.

Properties

IUPAC Name |

1-aminooxy-3-(dimethylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O2/c1-7(2)3-5(8)4-9-6/h5,8H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHKJRSMRUEWBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(CON)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The biocatalytic approach leverages enzymatic systems to achieve stereoselective synthesis. As detailed in patent CN103421854A, this method utilizes a dual-enzyme system comprising ketoreductase (KRED) and glucose dehydrogenase (GDH) to reduce the ketone precursor, 3-(dimethylamino)-1-(thiophene-2-yl)-1-acetone, into the target alcohol. The reaction occurs in an aqueous buffer system, avoiding toxic organic solvents and aligning with green chemistry principles.

Reaction Conditions and Optimization

Key parameters for this method include:

-

pH : Maintained at 6.8–7.0 using sodium carbonate titration.

-

Cofactor Regeneration : NADP+ is recycled in situ via GDH-mediated oxidation of glucose, ensuring cost-effective cofactor utilization.

-

Substrate-to-Catalyst Ratio : 1:0.02–0.1 (substrate-to-enzyme weight ratio).

A representative procedure involves:

-

Dissolving 10 g of substrate and 15 g of glucose in 100 mL of triethanolamine buffer (pH 7.0).

-

Adding KRED (200 mg), GDH (400 mg), and NADP (100 mg) to initiate the reaction.

-

Maintaining pH at 7.0 via automated sodium carbonate dosing.

-

Monitoring conversion via HPLC until >98% substrate is consumed (22–24 hours).

Workup and Purification

Post-reaction, the mixture is alkalized with sodium hydroxide, filtered, and extracted with toluene. The organic phase is dried over anhydrous sodium sulfate, concentrated via rotary evaporation, and recrystallized to yield white crystalline product (7.6 g, 99.67% purity, 99.9% enantiomeric excess).

Table 1: Biocatalytic Method Performance

| Parameter | Value |

|---|---|

| Conversion Rate | >98% |

| Yield | 76% |

| Optical Purity (ee) | 99.9% |

| Purity (HPLC) | 99.42–99.67% |

| Reaction Time | 22–24 hours |

Chemical Synthesis via Halohydrin Aminolysis

Reaction Overview

Patent US1985885A discloses a chemical route starting from glycerol dichlorhydrin (1,3-dichloro-2-propanol), which undergoes sequential amination and hydrolysis. This method, though older, provides a foundational framework for synthesizing amino-propanol derivatives.

Reaction Mechanism and Steps

The process involves:

-

Amination : Glycerol dichlorhydrin reacts with excess aqueous ammonia (15–30% w/w) at ≤30°C to form intermediate chlorohydrins.

-

Alkaline Hydrolysis : Sodium hydroxide is added to deprotonate intermediates, yielding 1,3-diamino-2-propanol.

-

Workup : Sodium chloride byproduct is removed via crystallization, and the product is isolated through solvent extraction (toluene) and vacuum distillation.

Critical Parameters

-

Ammonia Stoichiometry : A 5–10× molar excess of ammonia ensures complete conversion and minimizes polymerization.

-

Temperature Control : Reactions are kept below 30°C to prevent epoxide formation.

-

Solvent System : Water (2 L per gram-mole of substrate) facilitates solubility and reaction homogeneity.

Challenges and Limitations

-

Byproduct Formation : Sodium chloride precipitation complicates purification.

-

Scalability Issues : Large ammonia volumes require specialized handling and recovery systems.

Table 2: Chemical Synthesis Method Performance

| Parameter | Value |

|---|---|

| Ammonia Excess | 5–10× stoichiometric |

| Reaction Temperature | ≤30°C |

| Key Byproduct | Sodium Chloride |

| Purification Steps | Crystallization, Distillation |

Comparative Analysis of Methods

Efficiency and Sustainability

-

Biocatalytic Method : Superior in enantioselectivity (99.9% ee) and environmental footprint, as it avoids toxic solvents. However, enzyme costs may limit large-scale adoption.

-

Chemical Method : Economical for bulk production but generates inorganic waste (e.g., NaCl) and lacks stereochemical control.

Industrial Applicability

The biocatalytic approach is favored for pharmaceutical applications requiring high chiral purity, while the chemical method remains relevant for non-stereosensitive industrial uses.

Chemical Reactions Analysis

Types of Reactions: 2-Propanol,1-(aminooxy)-3-(dimethylamino)-(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

Reduction: It can be reduced to yield primary amines.

Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed:

Oxidation: Oximes and nitroso compounds.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

2-Propanol, 1-(aminooxy)-3-(dimethylamino)-(9CI) exhibits several notable biological activities:

- Inhibition of Ornithine Decarboxylase (ODC) : A case study demonstrated that this compound significantly inhibited ODC activity, leading to reduced cell proliferation in human bladder carcinoma cells. This suggests potential applications as an anticancer agent.

- Anti-inflammatory Effects : In models of carrageenan-induced inflammation in mice, the compound effectively reduced leukocyte infiltration, indicating its potential utility in treating inflammatory conditions.

Case Study 1: Anticancer Activity

Research focused on synthesizing various substituted propanamines showed that the introduction of the aminooxy group significantly enhanced the inhibition of ODC. This finding supports further investigation into its role as a potential anticancer therapeutic agent.

Case Study 2: Inflammation Reduction

In experimental models assessing inflammatory responses, treatment with 2-Propanol, 1-(aminooxy)-3-(dimethylamino)-(9CI) resulted in a marked decrease in inflammation markers, suggesting possible applications in developing anti-inflammatory therapies.

Metabolic Pathways

The compound is involved in metabolic pathways associated with purinergic signaling. Its interaction with nucleotidases is vital for modulating cellular metabolism and inflammatory responses.

Transport and Distribution

Research indicates that the transport mechanisms for this compound involve specific transporters linked to purinergic signaling pathways. This facilitates cellular uptake and enhances its biological effects within target tissues.

Mechanism of Action

The mechanism of action of 2-Propanol,1-(aminooxy)-3-(dimethylamino)-(9CI) involves its ability to interact with various molecular targets. The aminooxy group can form stable complexes with metal ions, which can influence enzymatic activity. Additionally, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Note: Exact molecular weight for the target compound is inferred from molecular formula.

Key Findings from Research

Substituent Effects on Bioactivity: Compounds with phenoxy and methoxy groups (e.g., 135261-74-4) exhibit higher lipophilicity, enhancing blood-brain barrier penetration in β-blocker analogs . Hydrochloride salts (e.g., 27058-84-0) improve aqueous solubility, critical for oral bioavailability in antihypertensive drugs .

Reactivity in Organic Synthesis: The aminooxy group in the target compound may serve as a nucleophile in oxime formation, a reaction pivotal in prodrug design . Propynylamino derivatives (e.g., 762217-92-5) show reactivity in click chemistry applications due to terminal alkyne groups .

Biological Activity

2-Propanol, 1-(aminooxy)-3-(dimethylamino)-(9CI), also known as isopropanolamine, is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

- Chemical Structure : The compound has a molecular formula of C₇H₁₈N₂O and a molecular weight of 146.23 g/mol.

- Stability : Studies indicate that 2-Propanol, 1-(aminooxy)-3-(dimethylamino)-(9CI) is relatively stable and maintains its biological activity over time.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Research has shown that it inhibits ornithine decarboxylase (ODC), an enzyme critical for polyamine synthesis, with an IC50 in the nanomolar range . This inhibition can lead to antiproliferative effects in various cancer cell lines.

- Modulation of Cell Signaling : The compound influences purinergic signaling pathways by modulating the expression of receptors such as P2X7, CD39, and CD73, which are involved in inflammation and immune responses.

Biological Activities

The following table summarizes the key biological activities associated with 2-Propanol, 1-(aminooxy)-3-(dimethylamino)-(9CI):

Case Study 1: Inhibition of Ornithine Decarboxylase

A study focused on the synthesis and evaluation of 2-substituted 3-(aminooxy)propanamines demonstrated that 1-amino-3-(aminooxy)-2-propanol significantly inhibited ODC activity. This inhibition was linked to reduced cell proliferation in human bladder carcinoma cells, indicating potential use as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

In experimental models using carrageenan-induced inflammation in mice, 2-Propanol, 1-(aminooxy)-3-(dimethylamino)-(9CI) effectively reduced leukocyte infiltration. This suggests its utility in developing treatments for inflammatory conditions.

Metabolic Pathways

The compound participates in various metabolic pathways, particularly those involving enzymes related to purinergic signaling. Its interaction with nucleotidases is crucial for modulating inflammatory responses and cellular metabolism.

Transport and Distribution

Research indicates that this compound is transported within cells via specific transporters associated with purinergic signaling pathways. This facilitates its cellular uptake and enhances its biological effects.

Safety and Toxicity

Toxicity assessments indicate moderate acute toxicity levels; the median lethal dose (LD50) ranges from 1715 mg/kg to over 2000 mg/kg in different animal models . Long-term exposure studies have not shown significant adverse effects at lower concentrations.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Propanol,1-(aminooxy)-3-(dimethylamino)-(9CI)?

- Methodology : The compound's tertiary amine and aminooxy groups suggest a multi-step synthesis. A plausible route involves:

Nucleophilic substitution : Reacting 3-(dimethylamino)-1-propanol with an aminooxy-containing reagent (e.g., hydroxylamine derivative) under basic conditions.

Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during synthesis .

Purification : Employ column chromatography or recrystallization (e.g., hydrochloride salt formation, as seen in structurally similar compounds) .

- Key considerations : Monitor reaction progress via TLC or HPLC, and confirm stereochemistry using chiral chromatography if applicable.

Q. How can the molecular structure of this compound be confirmed experimentally?

- Analytical techniques :

- NMR spectroscopy : Assign peaks for the aminooxy (-ONH2) and dimethylamino (-N(CH3)2) groups. For example, the dimethylamino protons typically resonate at δ 2.2–2.5 ppm in ¹H NMR .

- Mass spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns.

- X-ray crystallography : Resolve crystal structure if a stable salt (e.g., hydrochloride) is formed .

Q. What are the primary safety considerations when handling this compound?

- Toxicity assessment : While direct toxicity data for this compound is limited, structurally related amines (e.g., 1-(butylamino)-3-p-toluidino-2-propanol) show acute toxicity via intraperitoneal and oral routes (LDLo: 20 mg/kg in mice). Assume similar hazards and conduct in vitro cytotoxicity assays (e.g., MTT) as a precaution .

- Handling protocols : Use fume hoods, PPE (gloves, lab coat), and avoid inhalation. Store in airtight containers under inert gas.

Advanced Research Questions

Q. How do stereochemical variations impact the compound's reactivity or biological activity?

- Methodology :

Stereoselective synthesis : Use chiral catalysts (e.g., Ru-BINAP complexes) to isolate enantiomers.

Activity assays : Compare enantiomers in biological models (e.g., enzyme inhibition or receptor binding assays).

- Case study : Analogous compounds (e.g., 2-Propanol,1-(dimethylamino)-3-[2-(3-methoxyphenyl)phenoxy]-) show activity differences between (R) and (S) enantiomers in receptor studies .

Q. What thermodynamic properties are critical for predicting its stability under storage or reaction conditions?

- Key data :

- Vaporization enthalpy (ΔvapH) : For the parent compound 1-(dimethylamino)-2-propanol, ΔvapH = 45.8 ± 0.2 kJ/mol (measured via transpiration method) .

- Thermal stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Computational modeling : Use COSMO-RS or Gaussian to predict solubility parameters and phase behavior .

Q. How can computational tools guide the optimization of synthetic routes?

- AI-driven synthesis planning : Platforms like SciFinder or Reaxys integrate retrosynthetic algorithms to propose one-step or multi-step routes. For example:

- Precursor scoring : Prioritize commercially available intermediates (e.g., 3-(dimethylamino)-1-propanol derivatives).

- Reaction feasibility : Evaluate steric and electronic effects using density functional theory (DFT) .

Q. What challenges arise in analyzing impurities or degradation products?

- Strategies :

- LC-MS/MS : Detect trace impurities (e.g., oxidation byproducts of the aminooxy group).

- Forced degradation studies : Expose the compound to heat, light, or humidity, and profile degradation pathways via HPLC-DAD .

- Case study : Hydrochloride salts of similar propanolamines show hygroscopicity, requiring controlled humidity during analysis .

Data Contradictions and Resolution

- Issue : Conflicting toxicity data for analogous compounds (e.g., LDLo values vary by route of administration in ).

- Resolution : Conduct in vivo acute toxicity studies (OECD 423 guidelines) to generate compound-specific data.

- Issue : Discrepancies in thermodynamic properties due to measurement techniques (e.g., transpiration vs. static methods in ).

- Resolution : Validate data using multiple experimental methods (e.g., ebulliometry for vapor pressure).

Methodological Recommendations

- Stereochemical analysis : Use chiral stationary phases (e.g., Chiralpak IA) for HPLC separation .

- Synthetic scale-up : Optimize solvent systems (e.g., THF/water mixtures) to improve yield during amine functionalization .

- Safety protocols : Implement real-time gas monitoring for volatile byproducts (e.g., dimethylamine).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.